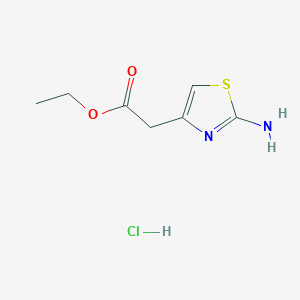

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride

Description

BenchChem offers high-quality Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNSAJGXLKYTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726237 | |

| Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-17-9 | |

| Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a pivotal chemical intermediate, primarily recognized for its indispensable role in the pharmaceutical industry. As a key building block, its molecular structure, centered around a 2-aminothiazole core, is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs), most notably advanced-generation cephalosporin antibiotics. This guide offers a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals. It details the compound's core physicochemical properties, provides an in-depth look at its classical synthesis via the Hantzsch reaction, outlines protocols for its analytical characterization, and explores its significant applications in modern medicine. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of this high-value compound.

Core Physicochemical Properties

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is an off-white to light yellow crystalline solid.[1] The hydrochloride salt form enhances the compound's stability and handling properties compared to its free base. The presence of the 2-aminothiazole moiety is crucial for its utility as a synthon, providing a reactive site for further molecular elaboration.

The fundamental properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Weight | 222.69 g/mol | |

| Molecular Formula | C₇H₁₁ClN₂O₂S | |

| CAS Number | 76629-17-9 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Temperature | Room Temperature | [1] |

| Common Synonyms | Ethyl (2-Amino-1,3-thiazol-4-yl)acetate HCl |

It is important to distinguish this compound from its free base, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7), which has a molecular weight of 186.23 g/mol and a different set of physical properties, such as a melting point of 92-96 °C.[2][3]

Synthesis and Mechanistic Insights

The most established and industrially relevant method for producing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction provides a direct and efficient pathway to the target molecule from commercially available starting materials.

Hantzsch Thiazole Synthesis Workflow

Caption: Workflow of the Hantzsch synthesis to produce the target compound.

Experimental Protocol: Hantzsch Synthesis

This protocol describes the synthesis of the title compound by reacting thiourea with ethyl 4-chloroacetoacetate.

Reagents and Equipment:

-

Thiourea

-

Ethyl 4-chloroacetoacetate

-

Ethanol (95% or absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

-

Crystallization dish

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1 equivalent) in 200 mL of ethanol. Stir until a homogenous solution is formed.

-

Expertise & Experience: Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for the required reflux temperature. Using a molar equivalent of thiourea ensures complete reaction without wasteful excess.

-

-

Addition of α-Halo Ketone: To the stirring solution, add ethyl 4-chloroacetoacetate (1 equivalent) dropwise at room temperature. An initial exothermic reaction may be observed.

-

Reaction under Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration, driving the reaction to completion. TLC allows for visual confirmation that the starting materials have been consumed.

-

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour. The product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, will precipitate as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials or soluble impurities.

-

Causality: Diethyl ether is chosen as a wash solvent due to the product's poor solubility in it, whereas many organic impurities are soluble. This allows for effective purification without significant product loss.

-

-

Drying: Dry the purified white to off-white solid under vacuum to obtain the final product. The hydrochloride salt is formed in situ from the elimination of HCl during the cyclization process.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. This self-validating system is critical for its use in further synthetic steps, especially in a GMP (Good Manufacturing Practice) environment.

Protocol: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the primary method for structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Expertise & Experience: DMSO-d₆ is an excellent choice as it can dissolve the polar hydrochloride salt and its residual water peak does not interfere with key signals. The acidic and amine protons are also readily observable in this solvent.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Spectral Interpretation (Expected Signals):

-

~1.2 ppm (triplet, 3H): Protons of the methyl (-CH₃) group of the ethyl ester, split by the adjacent methylene group.

-

~3.5 ppm (singlet, 2H): Protons of the methylene (-CH₂-) group connecting the thiazole ring to the carbonyl group.

-

~4.1 ppm (quartet, 2H): Protons of the methylene (-O-CH₂-) group of the ethyl ester, split by the adjacent methyl group.

-

~6.5 ppm (singlet, 1H): The lone proton on the C5 position of the thiazole ring, a key diagnostic signal confirming ring formation.

-

~7.2 ppm (broad singlet, 2H): The exchangeable protons of the primary amine (-NH₂) group.

-

~9.0-10.0 ppm (broad singlet, 1H): The proton associated with the hydrochloride, likely on one of the thiazole nitrogens.

-

Other essential analytical techniques include:

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation (186.23 m/z).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically aiming for >98%.

Applications in Drug Discovery and Development

The value of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride lies in its role as a versatile intermediate for constructing more complex molecules.[2] The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active agents.[6]

Key Therapeutic Areas

Caption: Major applications stemming from the core compound in drug development.

-

Cephalosporin Antibiotics: This is the most significant application. The compound serves as the precursor for the 2-aminothiazole acetic acid side chain attached to the 7-aminocephalosporanic acid (7-ACA) core of third and fourth-generation cephalosporins (e.g., Cefixime, Cefotaxime).[4][7] This side chain is crucial for conferring broad-spectrum antibacterial activity and resistance to β-lactamase enzymes.

-

Antitrypanosomal and Penicillin Derivatives: It is a documented reagent used in the synthesis of novel penicillin derivatives and agents targeting trypanosomal infections.[1]

-

Oncology and Anti-inflammatory Agents: The broader 2-aminothiazole scaffold is a cornerstone in the development of various targeted therapies, including kinase inhibitors for cancer treatment and compounds with anti-inflammatory properties.[6][8] The title compound is a valuable starting point for creating libraries of such derivatives for screening.

Conclusion

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is more than a chemical with a specific molecular weight; it is a gateway molecule for pharmaceutical innovation. Its robust and scalable synthesis, combined with the chemical versatility of its functional groups, has cemented its importance in the drug development pipeline. A thorough understanding of its properties, synthesis, and characterization is fundamental for any scientist or researcher working on the synthesis of aminothiazole-containing therapeutics.

References

- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]

-

Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

-

ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

-

Pharmaffiliates. CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate. [Link]

-

PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]

-

PW Consulting. Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

- 1. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE | 76629-17-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Global Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

Foreword: A Note on This Guide

For drug development professionals and researchers, a precise understanding of a starting material's physical properties is not merely academic; it is the bedrock of reproducible, scalable, and successful synthesis. This guide is dedicated to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (CAS No. 76629-17-9), a pivotal intermediate in medicinal chemistry. In synthesizing this document, it became apparent that while the parent compound, the free base, is well-characterized, specific experimental data for its hydrochloride salt is less prevalent in publicly accessible literature.

Therefore, this guide adopts a dual approach rooted in practical laboratory science. We will present the established data for the free base as a crucial reference point. For the hydrochloride salt, we will combine available data with expert-driven predictions based on fundamental chemical principles. More importantly, we will detail the rigorous, self-validating experimental protocols required to characterize this compound in your own laboratory, empowering you to generate and confirm these critical parameters firsthand. This document is structured not as a rigid report, but as a logical workflow that mirrors the process of scientific inquiry and validation.

Introduction: The Significance of a Thiazole Building Block

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride belongs to the thiazole class of heterocyclic compounds. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1] This specific ethyl ester is a crucial starting material, particularly in the synthesis of advanced antibiotic and antitrypanosomal agents. Its hydrochloride salt form is often preferred in a laboratory setting for its enhanced stability and improved handling characteristics compared to the free base.

The conversion of this intermediate into a final active pharmaceutical ingredient (API) requires precise control over reaction conditions. This control is impossible without a foundational knowledge of its physical properties, which dictate everything from solvent selection and reaction temperature to purification strategy and storage protocols.

Below is the chemical structure of the target compound, illustrating the key functional groups that define its properties.

Caption: Chemical structure of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.

Core Physical and Chemical Properties

Quantitative data is best presented for direct comparison. The following table summarizes the key identifiers and physical properties. Note the distinction between the target hydrochloride salt and its corresponding free base, which is provided as an essential reference.

| Property | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Free Base) |

| CAS Number | 76629-17-9 | 53266-94-7 |

| Molecular Formula | C₇H₁₁ClN₂O₂S | C₇H₁₀N₂O₂S |

| Molecular Weight | 222.69 g/mol | 186.23 g/mol |

| Appearance | Off-white to light yellow solid | Light yellow to brown crystalline powder |

| Melting Point | Data not available in cited literature; expected to be significantly higher than the free base. | 92-96 °C |

| Solubility | Expected to be soluble in polar solvents (water, methanol, DMSO); sparingly soluble in non-polar solvents. | Data not available in cited literature. |

| Storage Conditions | 2-8°C, in a dark place, under inert atmosphere | 2-8°C |

Experimental Protocols for Physical Property Determination

As a Senior Application Scientist, my emphasis is not just on the data, but on the integrity of the methods used to obtain it. The following protocols are designed as self-validating systems, where consistency across different measurements provides confidence in the material's identity and purity.

Melting Point Determination: A First Line of Purity Assessment

The melting point is a rapid and powerful indicator of purity. Impurities typically depress and broaden the melting range. For a hydrochloride salt, a sharp melting point is a strong confirmation of its identity.

Methodology:

-

Sample Preparation: Finely powder a small amount of the sample. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus: Utilize a digital melting point apparatus (e.g., an Electrothermal IA 9000 series).[2]

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating ramp (10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should have a sharp melting range of 1-2 °C.

Causality Insight: A slow heating ramp near the melting point is critical. It ensures that the heat transfer from the block to the sample is uniform and that the recorded temperature accurately reflects the sample's true temperature, preventing erroneously high or broad readings.

Solubility Profiling: The Key to Process Development

Understanding a compound's solubility is paramount for selecting appropriate solvents for reactions, extractions, and chromatographic purification. As a salt, the hydrochloride form is expected to be significantly more soluble in polar protic solvents than its free base.

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Methanol, Ethanol, Isopropanol, DMSO, Ethyl Acetate, Dichloromethane, Toluene).

-

Procedure (Qualitative):

-

To a series of small, labeled vials, add approximately 10 mg of the compound.

-

Add the first solvent dropwise, vortexing after each addition, up to a volume of 1 mL.

-

Observe and record the dissolution.

-

-

Classification:

-

Very Soluble: Dissolves in < 0.1 mL.

-

Soluble: Dissolves in 0.1 - 1.0 mL.

-

Sparingly Soluble: Partial dissolution in 1.0 mL.

-

Insoluble: No visible dissolution in 1.0 mL.

-

Causality Insight: This profile directly informs process chemistry. For instance, finding high solubility in water but low solubility in ethyl acetate would suggest a classic aqueous workup procedure where the product is retained in the aqueous layer while non-polar impurities are extracted into the organic phase.[2]

Caption: A self-validating workflow for the physical and spectral characterization of the compound.

Spectroscopic and Analytical Characterization

While physical properties provide a macroscopic view, spectroscopic techniques offer confirmation at the molecular level. For a researcher confirming the identity of a newly synthesized or purchased batch, these spectral fingerprints are non-negotiable.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule.

-

Expected Observation: The analysis should reveal a prominent peak corresponding to the mass of the protonated free base [M+H]⁺.

-

Calculation: C₇H₁₀N₂O₂S (free base) = 186.05 amu.

-

Expected m/z: 187.06. The presence of this ion confirms the core molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in the molecule, confirming its precise structure. The hydrochloride salt is typically analyzed in a solvent like DMSO-d₆.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~1.2 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent -CH₂- group.

-

~4.1 ppm (quartet, 2H): The -O-CH₂- protons of the ethyl group, split by the adjacent -CH₃ group.

-

~3.6 ppm (singlet, 2H): The methylene protons (-CH₂-) attached to the thiazole ring.

-

~6.5 ppm (singlet, 1H): The proton on the thiazole ring.

-

~7.2 ppm (broad singlet, 2H): The protons of the amino (-NH₂) group. Due to the hydrochloride salt formation and proton exchange, this signal may be broader and its chemical shift can vary.

-

~9.0-10.0 ppm (very broad singlet, 1H): The proton from HCl associated with the thiazole nitrogen or the amino group, often exchanging rapidly.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

3300-3100 cm⁻¹ (broad): N-H stretching vibrations of the primary amine, likely broadened due to hydrogen bonding and salt formation.

-

~1735 cm⁻¹ (strong): C=O stretching of the ester group. This is a very characteristic and strong peak.

-

~1640 cm⁻¹: C=N stretching within the thiazole ring.

-

~1550 cm⁻¹: N-H bending vibration.

-

~1200 cm⁻¹: C-O stretching of the ester.

-

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark location is recommended to prevent potential degradation from air, moisture, or light.

-

Safety: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

-

(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. Available at: [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]

- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.

Sources

Navigating the Solubility Landscape of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and bioavailability of active pharmaceutical ingredients (APIs). This in-depth technical guide focuses on Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, a key intermediate in the synthesis of various therapeutic agents. In the absence of extensive publicly available solubility data for this specific compound, this guide provides a comprehensive framework for its characterization. We will delve into the theoretical underpinnings of solubility for organic salts, present detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, and explore computational approaches for solubility prediction. This document is designed to empower researchers with the knowledge and methodologies to thoroughly assess the solubility profile of this and other similar molecules, ensuring a solid foundation for formulation development and preclinical studies.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. A comprehensive understanding of a compound's solubility is paramount as it directly impacts dissolution rate, and consequently, absorption and bioavailability. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (Figure 1) is a vital building block in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics and other therapeutic agents. Its hydrochloride salt form is intended to enhance aqueous solubility compared to the free base. However, a quantitative understanding of its solubility in various solvent systems and across a range of temperatures is essential for robust process chemistry and formulation design.

Figure 1: Chemical Structure of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

Caption: Structure of the title compound.

This guide will equip the reader with the necessary tools to either generate this critical data or make informed predictions, thereby mitigating risks in the drug development pipeline.

Theoretical Framework: Understanding the Solubility of an Amino Ester Hydrochloride Salt

The solubility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is governed by a complex interplay of its molecular structure and the properties of the solvent. As a salt of a weak base (the aminothiazole moiety) and a strong acid (hydrochloric acid), its aqueous solubility is expected to be significantly higher than that of the corresponding free base. This is a common strategy in pharmaceutical development to improve the dissolution of basic drugs[1].

The overall solubility is influenced by several factors:

-

Lattice Energy: The strength of the ionic interactions in the crystal lattice must be overcome by the energy of solvation.

-

Solvation Energy: This is the energy released when the ions are surrounded by solvent molecules. For polar solvents like water, this involves strong ion-dipole interactions.

-

The "Like Dissolves Like" Principle: Polar functional groups, such as the ester, the amino group, and the thiazole ring, contribute to the compound's polarity, favoring solubility in polar solvents. Conversely, the ethyl group introduces some nonpolar character.

-

pH of the Medium: In aqueous solutions, the pH will influence the ionization state of the amino group. As a hydrochloride salt, the compound will be fully protonated in neutral and acidic media.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature.

While precise, publicly available quantitative solubility data for this specific compound is scarce, general solubility rules for organic salts can provide a qualitative prediction. Chloride salts are generally soluble in water[2]. The presence of polar functional groups further supports its likely solubility in polar protic solvents like water, methanol, and ethanol, and potentially in polar aprotic solvents like acetonitrile.

A Practical Guide to Determining Solubility

Given the absence of a comprehensive public dataset, this section provides detailed, industry-standard protocols for determining the solubility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is considered the definitive technique for measuring thermodynamic (or equilibrium) solubility. It determines the concentration of a saturated solution in equilibrium with the solid drug.

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride into a series of clear glass vials. "Excess" should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., purified water, methanol, ethanol, isopropanol, acetone, acetonitrile) to each vial.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with an appropriate mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Causality Behind Experimental Choices:

-

Extended Equilibration Time: This is crucial to ensure that the system has reached a true thermodynamic equilibrium, providing a reliable measure of solubility.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Filtration: This step is essential to separate the saturated solution from any undissolved solid, which would otherwise lead to an overestimation of solubility.

Kinetic Solubility: High-Throughput Screening with Nephelometry

In early drug discovery, where compound availability is often limited, kinetic solubility assays provide a rapid assessment. These methods measure the concentration at which a compound, introduced from a concentrated organic stock solution (e.g., DMSO), precipitates in an aqueous buffer.

Experimental Protocol: Nephelometric Turbidity Assay

-

Preparation:

-

Prepare a high-concentration stock solution of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride in dimethyl sulfoxide (DMSO).

-

In a 96- or 384-well microplate, perform serial dilutions of the stock solution with DMSO.

-

-

Precipitation Induction:

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells containing the DMSO dilutions.

-

Mix the plate thoroughly.

-

-

Turbidity Measurement:

-

Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles[5].

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank.

-

Caption: Workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

Table 1: Predicted Qualitative Solubility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | Hydrochloride salt, polar functional groups |

| Methanol | Soluble | Polar protic solvent, "like dissolves like" | |

| Ethanol | Soluble | Polar protic solvent, "like dissolves like" | |

| Polar Aprotic | Acetonitrile | Moderately Soluble | Polar nature, but lacks H-bond donation |

| Acetone | Sparingly Soluble | Lower polarity compared to alcohols | |

| Nonpolar | Toluene | Insoluble | "Like dissolves like" principle |

| Hexane | Insoluble | "Like dissolves like" principle |

Table 2: Hypothetical Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Water | 37 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.

-

Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to predict properties like solubility. A QSPR model could be developed using a dataset of structurally similar thiazole derivatives with known solubilities[6].

-

Hansen Solubility Parameters (HSP): This method characterizes a solute and a solvent by three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solute is likely to dissolve in a solvent with similar HSP values.

Conclusion and Future Directions

A thorough understanding of the solubility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is indispensable for its successful application in pharmaceutical development. This guide has provided a comprehensive framework for approaching this challenge in the absence of extensive public data. By combining theoretical principles with robust experimental methodologies and leveraging computational tools, researchers can confidently characterize the solubility profile of this important molecule. The next logical steps would be to perform the detailed experimental work outlined herein to generate a comprehensive, quantitative dataset. This will enable the development of a robust, manufacturable, and bioavailable drug product.

References

-

PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

-

Hassan, S. S. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5645. [Link]

-

Skrdla, P. J. (2021). Estimating the maximal solubility advantage of drug salts. International journal of pharmaceutics, 595, 120228. [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. [Link]

-

Katritzky, A. R., et al. (2010). Quantitative Structure–Property Relationship Modeling of Diverse Materials Properties. Chemical Reviews, 110(10), 5865-5985. [Link]

-

JRC Publications Repository. (2014). Solubility Determination of Chemicals by Nephelometry. [Link]

-

BMG LABTECH. (2019). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Hou, T. J., et al. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(10), 2110-2121. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

-

Emerald Cloud Lab. ExperimentNephelometryKinetics Documentation. [Link]

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. enamine.net [enamine.net]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Hazards of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Contextualizing a Key Pharmaceutical Intermediate

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a pivotal intermediate in the synthesis of a range of pharmaceuticals, most notably in the production of third-generation cephalosporin antibiotics.[1] Its molecular structure, featuring a reactive aminothiazole ring, is instrumental in building the side chains that confer potent antibacterial activity to these life-saving drugs.[2][3] However, the very features that make this compound a valuable synthon also present a unique set of safety and handling challenges. This guide provides an in-depth technical overview of the safety and hazards associated with Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, offering insights into its toxicological profile, practical guidance for safe handling and analysis, and a framework for risk mitigation in both research and development settings.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of a robust safety assessment.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride | |

| CAS Number | 76629-17-9 | |

| Molecular Formula | C₇H₁₁ClN₂O₂S | |

| Molecular Weight | 222.69 g/mol | |

| Appearance | Off-white to light yellow or light beige crystalline powder | [4] |

| Melting Point | Approximately 152°C | [5] |

| Solubility | Information not widely available, but likely soluble in water and polar organic solvents. | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Storage under a nitrogen blanket is recommended. | [4] |

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is not publicly available, a consistent hazard profile emerges from Safety Data Sheets (SDS) and databases. The primary hazards are associated with its irritant properties.

GHS Classification and Hazard Statements

The compound is consistently classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Mechanistic Insights into Irritancy

The irritant nature of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride likely stems from the reactivity of the aminothiazole ring. Thiazole and its derivatives are known to be reactive heterocyclic compounds.[6] The electron-rich nature of the ring and the presence of the amino group can make the molecule susceptible to interactions with biological macromolecules, such as proteins in the skin, eyes, and respiratory tract. This can trigger inflammatory responses, leading to the observed irritation. While the exact mechanism has not been elucidated for this specific compound, it is a prudent assumption for risk assessment.

Broader Toxicological Considerations for Aminothiazoles

The broader class of aminothiazole-containing compounds has been studied for a range of biological activities, including cytotoxic effects against cancer cell lines.[2][7][8] While these studies are aimed at therapeutic applications, they underscore the potential for biological activity that necessitates careful handling. Some aminothiazole derivatives have been investigated for their potential to cause sensitization, an immunological response to a substance that can lead to allergic reactions upon subsequent exposure.[9] Although not specifically classified as a sensitizer, the potential for sensitization should be considered when handling this compound, especially with repeated exposure.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.

Engineering Controls

-

Ventilation: All handling of the solid material should be conducted in a well-ventilated area. For weighing and transferring powders, a chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation exposure.

-

Containment: For larger scale operations or when the potential for dust generation is high, closed systems or glove boxes should be considered.[10][11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) should be worn. It is crucial to check the glove manufacturer's specifications for breakthrough time and permeation data.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Emergency Procedures

In the event of an exposure or spill, rapid and appropriate action is crucial.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow emergency response protocols.

Disposal Considerations

Waste generated from the use of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride should be treated as hazardous chemical waste. It should be disposed of through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash.

Conclusion: A Framework for Proactive Safety

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a valuable chemical intermediate with a well-defined, though not fully characterized, hazard profile. Its primary risks are associated with its irritant properties, which can be effectively managed through a combination of engineering controls, appropriate personal protective equipment, and diligent safe handling practices. For researchers and drug development professionals, a proactive approach to safety is paramount. This includes not only adhering to established safety protocols but also actively seeking to better understand the compound's stability and reactivity through studies such as forced degradation. By integrating a comprehensive understanding of the hazards with robust analytical and handling protocols, this important building block can be used safely and effectively in the advancement of pharmaceutical science.

References

-

Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available from: [Link]

-

Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(9), 2115-2143. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]

-

G. C. I. (2019, May 13). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. ResearchGate. Available from: [Link]

-

Singh, P., & Kaur, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4877. Available from: [Link]

-

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available from: [Link]

-

Pharmaceutical Technology. (2009, February 1). High-Potency APIs: Containment and Handling Issues. Available from: [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link]

-

Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Royal Society of Chemistry. (2016). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 6(10), 8345-8352. Available from: [Link]

-

International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Available from: [Link]

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available from: [Link]

-

ResearchGate. (n.d.). (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Available from: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

-

National Institutes of Health. (n.d.). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available from: [Link]

-

BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Available from: [Link]

-

ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available from: [Link]

-

Wankhede, S. B., et al. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of PharmTech Research, 5(1), 246-253. Available from: [Link]

-

Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 446-455. Available from: [Link]

-

University of Cape Town. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Available from: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2021). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]

- Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. ijtsrd, 5(6), 250-259. Available from: [Link]

-

ScienceOpen. (2024, July 1). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Available from: [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies, 6(11), 903-912. Available from: [Link]

-

PubMed Central. (2019, May 13). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. Available from: [Link]

- Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

PubMed. (2015, November 11). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. Available from: [Link]

-

MDPI. (2023, November 29). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available from: [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Available from: [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. Available from: [Link]

-

PubMed Central. (n.d.). Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST). Available from: [Link]

-

BioPharm International. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

Sources

- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. pharmtech.com [pharmtech.com]

- 11. bioprocessintl.com [bioprocessintl.com]

A Researcher's Guide to Sourcing Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride: From Qualification to Final Product

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for sourcing Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (CAS No: 76629-17-9), a critical intermediate in the synthesis of advanced pharmaceuticals. The quality and purity of this starting material are paramount, directly impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This document moves beyond a simple list of suppliers to offer a robust methodology for supplier qualification, analytical verification, and supply chain management.

The Strategic Importance of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a versatile chemical building block.[1] Its aminothiazole core is a key structural motif in a variety of bioactive molecules, making it an indispensable intermediate in the development of antimicrobial and anti-inflammatory agents.[1] Most notably, it serves as a crucial side-chain precursor in the synthesis of several third-generation cephalosporin antibiotics.[2][3] These antibiotics are vital in treating a wide range of bacterial infections, including those caused by resistant organisms.[3][4]

Given its role in producing life-saving medicines, the procurement of this intermediate is a process governed by stringent quality control. The presence of impurities—arising from the synthesis route or degradation—can lead to downstream reaction failures, compromised API purity, and potential safety concerns in the final drug product. Therefore, selecting a supplier is not merely a transactional decision but a critical step in risk management and quality assurance.

A Multi-Tiered Framework for Supplier Qualification

A systematic approach to supplier evaluation is essential to ensure a stable supply of high-quality material. This process can be visualized as a multi-layered qualification funnel, where potential suppliers are vetted through progressively rigorous stages.

Caption: Supplier Qualification Workflow.

Tier 1: The Documentation Audit

The first step involves a thorough review of the supplier's standard documentation. Every potential supplier must provide, at a minimum:

-

Certificate of Analysis (CoA): This is the most critical document. It should detail the specific tests performed on a particular batch, the methods used, the acceptance criteria (specifications), and the actual results. Many reputable suppliers make CoAs readily available for their products.

-

Safety Data Sheet (SDS): This provides essential information on handling, storage, and emergency procedures.

-

Product Specification Sheet: This document outlines the guaranteed quality parameters for the product, independent of any single batch.

Causality: The documentation audit is a low-cost, high-efficiency screening tool. Inconsistencies, missing data, or specifications that do not meet your project's requirements are immediate red flags, preventing the investment of time and resources in further analytical work.

Tier 2: Deconstructing the Certificate of Analysis

The CoA is a window into the supplier's quality control capabilities. A researcher must not only look at the final purity value but understand the data behind it.

| Parameter | Typical Method | Importance & What to Look For |

| Appearance | Visual | Should be an off-white to light yellow solid.[5] Significant color deviation may indicate impurities or degradation. |

| Identification | FTIR / ¹H-NMR | Confirms the molecular structure matches that of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. The data should be consistent with reference spectra. |

| Assay / Purity | HPLC / Titration | Typically specified as >98%. High-Performance Liquid Chromatography (HPLC) is preferred as it also reveals the impurity profile (number and relative area of impurity peaks). |

| Water Content | Karl Fischer (KF) | The hydrochloride salt is hygroscopic. High water content can affect reaction stoichiometry and promote degradation. A low, controlled value is desirable. |

| Residual Solvents | GC-HS | Solvents used in the final crystallization step can remain. Limits for residual solvents are strictly regulated by guidelines like ICH Q3C.[6] |

| Sulphated Ash | Gravimetry | Measures the amount of inorganic impurities. A low value (e.g., <0.1%) indicates minimal inorganic contamination.[7] |

Trustworthiness: A comprehensive CoA from a supplier demonstrates a mature quality control system.[8] Suppliers who readily provide detailed CoAs for specific batches show transparency and confidence in their product.

Tier 3: Quality Systems and Regulatory Compliance

For drug development applications, particularly for materials used in late-stage clinical trials or commercial production, the supplier's adherence to established quality management systems is non-negotiable.

-

Good Manufacturing Practice (GMP): GMP guidelines ensure that products are consistently produced and controlled according to quality standards.[9][10] For API intermediates, the stringency of GMP should increase as the process moves toward the final steps.[11] A supplier operating under GMP provides a high level of assurance regarding traceability, change control, and documentation.[11][12]

-

ISO 9001 Certification: This indicates the supplier has a documented and audited quality management system, which is a strong foundation for GMP compliance.

Expertise: While a research-grade supplier might provide high-purity material, a GMP-compliant supplier provides a system of quality that guarantees consistency from batch to batch, which is critical for reproducible manufacturing.[13]

Independent Verification: An Essential Protocol

Trust, but verify. Upon receiving a sample from a promising supplier, it is crucial to perform independent analysis to confirm the data reported on the CoA.

Step-by-Step In-House Verification Workflow

-

Documentation: Log the supplier, product name, batch number, and date of receipt. Store the material according to the supplier's recommendations (typically in a dark, inert atmosphere at 2-8°C).

-

Solubility Test: Confirm solubility in appropriate solvents (e.g., DMSO, Methanol) as a preliminary check.

-

Identity Confirmation (FTIR):

-

Acquire an Infrared spectrum of the sample using a KBr pellet or ATR accessory.

-

Compare the fingerprint region (1500-600 cm⁻¹) against a trusted reference standard or library spectrum. Key peaks for the aminothiazole and ester functionalities should be present.

-

-

Purity Analysis (HPLC):

-

Mobile Phase: Prepare an appropriate mobile phase, often a gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or a phosphate buffer).

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV detection at a wavelength where the chromophore absorbs, typically around 254 nm or 280 nm.

-

Sample Prep: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase A) to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a standard volume (e.g., 10 µL).

-

Analysis: Calculate the area percent of the main peak. The result should be ≥98% and align with the CoA. Scrutinize any impurity peaks greater than 0.1%.

-

This self-validating protocol ensures that the material you are introducing into your workflow meets the required quality standards, safeguarding your research from the costly consequences of using substandard reagents.

Directory of Potential Suppliers

The following list represents a selection of companies that have been identified as suppliers of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride. This is not an exhaustive list, and inclusion does not constitute an endorsement. Researchers should perform their own qualification based on the framework described above.

| Supplier Category | Representative Companies | Notes |

| Global Manufacturers & Distributors | Sigma-Aldrich (Merck), Thermo Fisher Scientific, TCI Chemicals | Offer a wide range of grades, from research to production quantities. Strong documentation and support are typical. |

| Specialty Chemical Suppliers | Ambeed, AK Scientific[5], Chem-Impex[1], Simson Pharma | Often provide competitive pricing and may specialize in specific classes of intermediates. Documentation quality should be carefully vetted. |

| Chemical Marketplaces & Consolidators | ChemicalBook[5], Echemi[14] | Platforms that list numerous manufacturers, often based in Asia. Can be a source for bulk quantities but requires rigorous qualification of the actual manufacturer. |

Conclusion

Sourcing Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride for pharmaceutical research and development demands a meticulous, evidence-based approach. By moving beyond price and availability to a holistic evaluation of supplier documentation, analytical data, and quality systems, scientists can mitigate risks to their projects. Implementing a framework of documentation audits, independent analytical verification, and rigorous assessment of regulatory compliance ensures the procurement of a reliable, high-quality supply of this critical intermediate, laying a solid foundation for successful drug development.

References

-

Ethyl 2-(2-aminothiazol-4-yl)acetate. Pharmaffiliates. [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). [Link]

-

Quality Control Release Testing for Pharmaceutical Products. SGS Belgium. [Link]

-

Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]. PubMed. [Link]

-

Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food & Drug Administration (FDA). [Link]

-

Quality Control Testing in Pharmaceutical Industries. Shriram Food and Pharma Research Center. [Link]

- A process for synthesizing cephalosporin compounds.

-

cGMP Pharmaceutical Quality Control Testing. Intertek. [Link]

-

The Ultimate Guide to Pharmaceutical Quality Control Testing. LABC. [Link]

-

Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. [Link]

-

Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline. [Link]

-

Third-Generation Cephalosporins. StatPearls - NCBI Bookshelf. [Link]

-

Synthesis of cephalosporin-3′-diazeniumdiolates: biofilm dispersing NO-donor prodrugs activated by β-lactamase. Royal Society of Chemistry. [Link]

-

Good manufacturing practice. Wikipedia. [Link]

-

Good Manufacturing Practice (GMP) Guide for Active Pharmaceutical Ingredients ICHQ7 Guidelines. YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of cephalosporin-3′-diazeniumdiolates: biofilm dispersing NO-donor prodrugs activated by β-lactamase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE | 76629-17-9 [chemicalbook.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. Quality Control Release Testing for Pharmaceutical Products | SGS Belgium [sgs.com]

- 8. shriramlab.org [shriramlab.org]

- 9. Good manufacturing practice - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. fda.gov [fda.gov]

- 12. complianceonline.com [complianceonline.com]

- 13. cGMP Pharmaceutical Quality Control Testing [intertek.com]

- 14. echemi.com [echemi.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, a key intermediate in the pharmaceutical industry, particularly for the synthesis of semi-synthetic cephalosporin antibiotics.[1] The synthesis is based on the robust and widely-utilized Hantzsch thiazole synthesis, reacting thiourea with ethyl 4-chloroacetoacetate.[2][3][4] This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, methods for characterization, and critical safety considerations. The objective is to equip researchers with a self-validating and reproducible methodology, grounded in established chemical principles.

Introduction and Scientific Background

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[5][6] Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, in particular, serves as a critical building block for the side chains of third and fourth-generation cephalosporins, such as Cefdinir.[] Its synthesis is therefore of significant academic and industrial interest.

The chosen synthetic route is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[3][8] This method is renowned for its efficiency, simplicity, and broad applicability.[2][4] In this specific application, thiourea acts as the thioamide component, providing the N-C-S backbone of the heterocycle, while ethyl 4-chloroacetoacetate serves as the α-haloketone, providing the remaining carbon atoms of the thiazole ring.

Causality of the Hantzsch Synthesis: The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. The high nucleophilicity of the sulfur atom in thiourea initiates the reaction, and the subsequent steps are thermodynamically driven towards the formation of the stable aromatic thiazole ring.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanistic Pathway:

The Hantzsch synthesis for this target molecule follows a well-defined path:

-

Nucleophilic Attack (S_N2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon atom bonded to the chlorine in ethyl 4-chloroacetoacetate. This displaces the chloride ion and forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This step forms a five-membered heterocyclic intermediate (a thiazoline derivative).

-

Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring.

-

Protonation: The final product is isolated as its hydrochloride salt, which enhances stability and simplifies purification.[1]

Below is a diagram illustrating the key mechanistic steps.

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |

| Thiourea | 62-56-6 | 76.12 | ≥99% | Sigma-Aldrich | Toxic , suspected carcinogen.[9] |

| Ethyl 4-chloroacetoacetate | 638-07-3 | 164.59 | ≥98% | TCI Chemicals | Toxic and Corrosive . Lachrymator.[10] |

| Deionized Water | 7732-18-5 | 18.02 | - | - | Used as solvent. |

| Ammonia solution (25-30%) | 1336-21-6 | 35.04 | ACS Grade | Fisher Scientific | Used for pH adjustment. |

| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | ~37% | Fisher Scientific | Corrosive . |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH meter or pH indicator strips

-

Rotary evaporator (optional)

-

Fume hood

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for laboratory scale.[11] The entire procedure must be performed in a well-ventilated fume hood.

Part A: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Intermediate

-

Reagent Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend thiourea (40 g, 0.525 mol) in deionized water (100 mL).

-

Dissolution and Cooling: Stir the suspension for approximately 20 minutes until the thiourea is fully dissolved. Cool the solution to 0-3°C using an ice-water bath.

-

Expert Insight: Maintaining a low temperature during the addition of ethyl 4-chloroacetoacetate is critical to control the exothermic reaction and prevent the formation of side products.

-

-

Addition of Ethyl 4-chloroacetoacetate: Slowly add ethyl 4-chloroacetoacetate (68.5 mL, ~86.4 g, 0.525 mol) dropwise via the dropping funnel over a period of approximately 2 hours.[11] Ensure the internal temperature is maintained between 0-3°C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-3°C for an additional 3 hours to ensure the reaction goes to completion.[11]

-

Neutralization and Precipitation: After the 3-hour stirring period, slowly add ammonia solution dropwise to adjust the pH of the reaction mixture to 7. A white crystalline precipitate of the intermediate free base will form.

-

Isolation of Intermediate: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts. This intermediate can be carried directly to the next step.

Part B: Conversion to Hydrochloride Salt and Final Isolation

-

Acidification Setup: Prepare a solution of cold concentrated hydrochloric acid (100 mL) by cooling it to 0-3°C in an ice bath.

-

Salt Formation: Suspend the wet intermediate solid from the previous step in the cold concentrated hydrochloric acid. Stir the resulting suspension at 0-3°C for 60 minutes.

-

Hydrolysis and Crystallization: After 60 minutes, gradually warm the mixture to 60°C and maintain this temperature for 6 hours with continuous stirring. This step ensures complete hydrolysis of any potential side products and facilitates crystallization of the desired hydrochloride salt.

-

Final Isolation: Cool the mixture to between -5°C and 0°C to maximize precipitation. Collect the final product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, by vacuum filtration.

-

Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield is approximately 90-95%.

Characterization and Quality Control

To ensure the identity and purity of the synthesized product, the following analytical techniques are recommended.

| Property / Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~152°C[12] |

| Molecular Formula | C₇H₁₁ClN₂O₂S |

| Molecular Weight | 222.70 g/mol |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to the ethyl ester protons, the methylene protons adjacent to the ring, the thiazole ring proton, and the amine protons. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H (amine), C=O (ester), C=N, and C-S (thiazole ring) stretches. |

| Purity (HPLC) | ≥98% |

Workflow and Logic Diagram

The following diagram provides a high-level overview of the entire synthesis and analysis workflow.

Sources

- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 2. bepls.com [bepls.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. carlroth.com [carlroth.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | 66659-20-9 [chemicalbook.com]

Application Notes and Protocols for the Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, leading to a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is a key intermediate in the synthesis of many of these compounds, particularly in the development of cephalosporin antibiotics.[1] This guide provides a detailed exploration of the synthesis of its hydrochloride salt, offering insights into the reaction mechanism, a comprehensive experimental protocol, and methods for characterization.

The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Reaction

The formation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is achieved through the Hantzsch thiazole synthesis, a classic condensation reaction first described by Arthur Hantzsch in the late 19th century. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[2] In this specific synthesis, the key reactants are ethyl γ-chloroacetoacetate and thiourea. The reaction proceeds through a well-established multi-step mechanism, culminating in the formation of the stable thiazole ring.

Delving into the Reaction Mechanism

The Hantzsch synthesis of 2-aminothiazoles is a robust and high-yielding reaction. The mechanism can be understood as a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

Step 1: Nucleophilic Attack of Thiourea

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the ethyl γ-chloroacetoacetate. This is an SN2 reaction where the sulfur atom displaces the chlorine atom, forming an isothiouronium salt intermediate.

Step 2: Intramolecular Cyclization

The next step involves an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate on the ketone carbonyl group. This attack leads to the formation of a five-membered heterocyclic ring intermediate.

Step 3: Dehydration

The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This step is typically acid-catalyzed and driven by the formation of the stable aromatic system.

Step 4: Formation of the Hydrochloride Salt

The final product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, is a basic compound due to the presence of the amino group. In the presence of hydrochloric acid (which can be generated in situ or added), the amino group is protonated to form the stable hydrochloride salt. Isolating the product as a hydrochloride salt often improves its stability, crystallinity, and ease of handling.

Caption: Reaction mechanism for the formation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized procedure based on established Hantzsch thiazole syntheses and should be performed by qualified personnel in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl γ-chloroacetoacetate | 164.59 | 16.46 g | 0.1 | Corrosive, handle with care. |

| Thiourea | 76.12 | 7.61 g | 0.1 | Harmful if swallowed. |

| Ethanol (95%) | 46.07 | 100 mL | - | Flammable. |

| Diethyl ether | 74.12 | As needed | - | Highly flammable. |

| Hydrochloric acid (conc.) | 36.46 | As needed | - | Corrosive. |

| Round-bottom flask (250 mL) | - | 1 | - | - |

| Reflux condenser | - | 1 | - | - |

| Magnetic stirrer and stir bar | - | 1 | - | - |

| Heating mantle | - | 1 | - | - |

| Büchner funnel and flask | - | 1 | - | - |

| pH paper | - | - | - | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7.61 g (0.1 mol) of thiourea in 100 mL of 95% ethanol. Gentle heating may be required to achieve complete dissolution.

-

Addition of Reactant: To the stirring solution, add 16.46 g (0.1 mol) of ethyl γ-chloroacetoacetate dropwise at room temperature. An exothermic reaction may be observed.

-